1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol

Catalog No.
S12410131
CAS No.
30856-40-7
M.F
C18H14N2O4
M. Wt
322.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol

CAS Number

30856-40-7

Product Name

1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol

IUPAC Name

1-[(2-methoxy-5-nitrophenyl)iminomethyl]naphthalen-2-ol

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

InChI

InChI=1S/C18H14N2O4/c1-24-18-9-7-13(20(22)23)10-16(18)19-11-15-14-5-3-2-4-12(14)6-8-17(15)21/h2-11,21H,1H3

InChI Key

HVGMKVXPEQPORW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C=CC3=CC=CC=C32)O

1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol is an organic compound characterized by its complex structure, which includes a naphthol moiety, a methoxy group, and a nitrophenyl group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the nitro and methoxy groups suggests interesting reactivity and biological activity.

The chemical behavior of 1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol can be analyzed through several types of reactions:

  • Oxidation: The hydroxyl group in the naphthol can be oxidized to form a ketone or quinone.
  • Reduction: The nitro group can be reduced to an amino group, which alters the compound's reactivity.
  • Substitution Reactions: The nitrophenyl group can participate in nucleophilic aromatic substitution, allowing for further functionalization.

Common reagents for these reactions include hydrogen peroxide for oxidation, and reducing agents like palladium on carbon for nitro reduction.

1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol has been studied for its potential biological activities. Preliminary investigations suggest that it may exhibit antimicrobial and anticancer properties. The nitro group is particularly significant as it can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

The synthesis of 1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol typically involves several steps:

  • Formation of the Imine: Condensation reaction between 2-methoxy-5-nitroaniline and 2-naphthol under acidic conditions.
  • Purification: The product can be purified using recrystallization techniques or chromatography to achieve high purity levels.

The specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.

1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphtholMethoxy and nitro groups on naphtholMedicinal chemistry, dyes2-Methoxy-1-naphtholMethoxy group on naphthaleneDyes, pharmaceuticals5-Nitro-1-naphtholNitro group on naphthaleneAntimicrobial agents4-Amino-2-methoxynaphthaleneAmino and methoxy groupsDrug development

This comparison highlights how the specific arrangement of substituents in 1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol contributes to its distinct properties and potential applications.

Interaction studies involving 1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol focus on its binding affinity to various biological targets. Research indicates that compounds with similar structures may interact with enzymes or receptors, suggesting that this compound could serve as a valuable tool in pharmacological studies.

Several compounds share structural similarities with 1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol. These include:

  • 2-Methoxy-1-naphthol
  • 5-Nitro-1-naphthol
  • 4-Amino-2-methoxynaphthalene

Uniqueness

The uniqueness of 1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol lies in its combination of both methoxy and nitrophenyl groups on the naphthol scaffold. This configuration enhances its chemical reactivity compared to other similar compounds, allowing for diverse synthetic transformations and potential biological activities.

Compound NameStructural FeaturesPotential

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

322.09535693 g/mol

Monoisotopic Mass

322.09535693 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-09

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